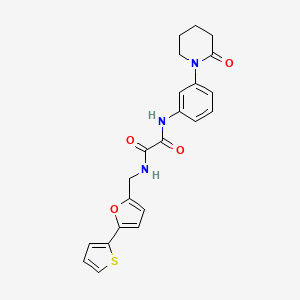![molecular formula C15H17N3O3 B2629841 N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide CAS No. 2034437-45-9](/img/structure/B2629841.png)
N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide, commonly known as PZQ, is a synthetic compound that has been widely used in scientific research. It is a member of the furan-carboxamide family and has been found to have various applications in the field of medicine and biology.
Wissenschaftliche Forschungsanwendungen
Fungicide Development
Research into carboxamide derivatives, including those with pyrazine and furan components, has shown promising fungicidal activity. For instance, studies have demonstrated that pyrazine-3-carboxamides and furan-3-carboxamides exhibit high activity against diseases in pot tests and enzyme tests, highlighting their potential in agricultural applications (Masatsugu et al., 2010).
Synthetic Pathways and Theoretical Calculations
The synthesis and theoretical calculation studies of carboxamide and carboxylate derivatives, including those derived from furan compounds, have been extensively researched. These studies not only explore new synthetic routes but also provide insights into the electronic structures of reactants, intermediates, and products, aiding in the development of novel compounds with potential pharmacological applications (İ. Yıldırım & F. Kandemirli, 2005).
Crystal Packing and Aromaticity
The supramolecular effect of aromaticity on crystal packing has been investigated for compounds containing furan and pyrazine structures. Studies show how heteroatom substitution (O to S) in these rings influences π-based interactions and hydrogen bond formations, affecting the supramolecular architecture and potentially impacting the compound's physical properties and applications (Maryam Rahmani et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(11-5-8-20-10-11)18-12-1-3-13(4-2-12)21-14-9-16-6-7-17-14/h5-10,12-13H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDAGAQIKBCURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

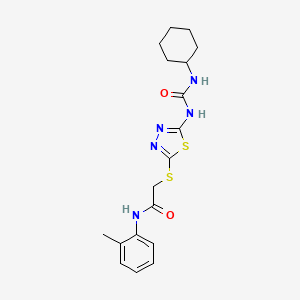
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
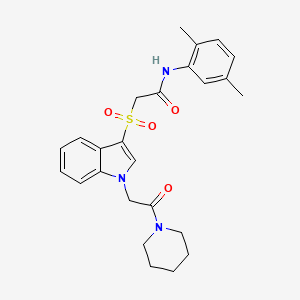
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
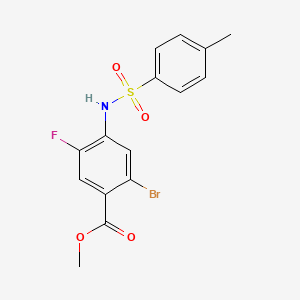
![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
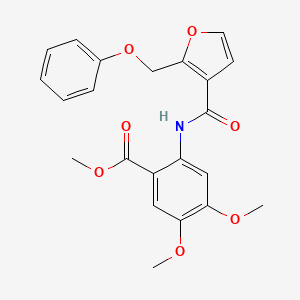
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)
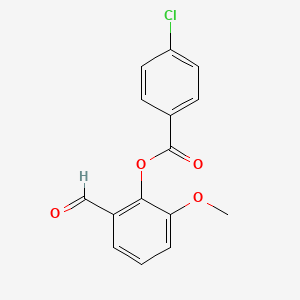
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)
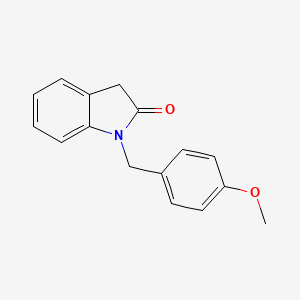
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
